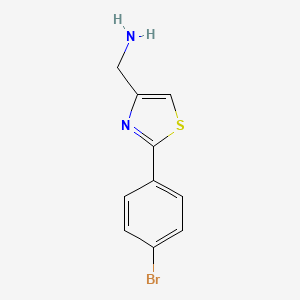

![molecular formula C7H5BrF2S B1281811 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene CAS No. 4837-14-3](/img/structure/B1281811.png)

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

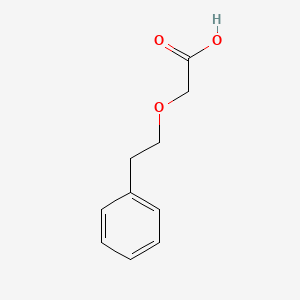

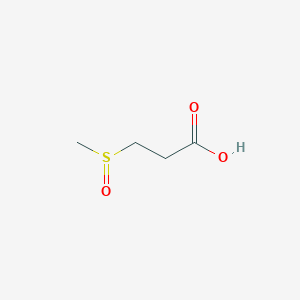

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the bromo(methylsulfanyl)benzenes and bromodifluoro(phenylsulfanyl)methane discussed in the research. It is likely to be a brominated benzene derivative with a difluoromethylsulfanyl group attached to the para position.

Synthesis Analysis

The synthesis of related compounds involves the use of Friedel–Crafts-type alkylation, as seen with bromodifluoro(phenylsulfanyl)methane, which undergoes alkylation with activated aromatic compounds to yield thioesters and benzophenones, and can be applied to the synthesis of xanthone derivatives . Another related synthesis involves the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods suggest that a similar approach could be used for synthesizing 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene has been characterized using various spectroscopic techniques. For instance, 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . These techniques could be applied to determine the molecular structure of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be quite diverse. For example, N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) has been used as a selective bromination agent for aromatic compounds, indicating that brominated aromatics can participate in further bromination reactions . Additionally, bromo(methylsulfanyl)benzenes have been subjected to oxidation reactions mediated by toluene dioxygenase, leading to various metabolites . These studies suggest that 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by their substituents. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could also be relevant for understanding the properties of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene . Theoretical calculations, such as those performed on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, can provide insights into molecular electrostatic potential, NLO properties, and other molecular descriptors . Similar calculations could be used to predict the properties of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene.

科学的研究の応用

Synthetic Protocols and Building Blocks

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is utilized as a building block in molecular electronics. It's particularly valuable for synthesizing thiol end-capped molecular wires, as demonstrated in the creation of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Fluorescence Properties

This compound was synthesized and analyzed for its fluorescence properties. The study found that its steric configuration hinders tight intermolecular packing, leading to significant fluorescence intensity differences in solid and solution states, indicating its potential for applications in fluorescence and photoluminescence (Liang Zuo-qi, 2015).

Organometallic Synthesis

It serves as a versatile starting material in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been effectively used to prepare various organometallic intermediates, illustrating the broad utility of such brominated compounds in synthetic chemistry (Porwisiak & Schlosser, 1996).

Radiosynthesis

In radiosynthesis, its analogues are used for creating bifunctional labelling agents. This application is essential for developing new radiopharmaceuticals, showing the compound's potential in medical imaging and diagnostics (Namolingam et al., 2001).

X-Ray Structure Determinations

X-ray structure determinations of bromo- and bromomethyl-substituted benzenes, including those similar to 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene, have been conducted to understand their molecular interactions and packing motifs. These studies are critical for predicting and designing new materials with specific properties (Jones et al., 2012).

Safety And Hazards

特性

IUPAC Name |

1-bromo-4-(difluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHVJEPYGKUFIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511842 |

Source

|

| Record name | 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | |

CAS RN |

4837-14-3 |

Source

|

| Record name | 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)